Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate
Overview
Description
Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate is a compound that belongs to the class of nicotinates, which are derivatives of nicotinic acid
Mechanism of Action
Target of Action
They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiophene derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological effects .
Result of Action
Thiophene derivatives have been reported to have a variety of effects, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Biochemical Analysis
Biochemical Properties
Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives are known to exhibit antimicrobial, antioxidant, and anticancer activities . This compound may interact with enzymes involved in oxidative stress pathways, thereby modulating the cellular redox state. Additionally, it may bind to specific proteins, altering their conformation and activity, which can lead to downstream effects on cellular processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to exhibit anti-inflammatory and antimicrobial properties . This compound may inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation. It may also interfere with the replication of microbial pathogens, leading to their eradication.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It may bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. For instance, thiophene derivatives have been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . This compound may also modulate gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that thiophene derivatives can exhibit time-dependent changes in their biological activity . This compound may undergo metabolic degradation, leading to the formation of active or inactive metabolites. These metabolites can have distinct effects on cellular processes, which may vary over time.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At high doses, it may cause toxic or adverse effects, such as cytotoxicity or organ damage. Studies have shown that thiophene derivatives can have dose-dependent effects on various biological processes, and this compound is likely to follow a similar pattern.
Metabolic Pathways
This compound is involved in several metabolic pathways. It may interact with enzymes or cofactors that play a role in its metabolism. For instance, thiophene derivatives are known to undergo oxidative metabolism, leading to the formation of reactive intermediates . These intermediates can further react with cellular components, affecting metabolic flux and metabolite levels. This compound may also influence the activity of metabolic enzymes, thereby modulating cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound can influence its concentration at the target site, thereby affecting its potency and efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may accumulate in the nucleus, where it can modulate gene expression and cellular responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through fluorination reactions using reagents like N-fluoro-6-(trifluoromethyl)pyridinium-2-sulfonate.
Esterification: The final step involves the esterification of the nicotinic acid derivative with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Nucleophiles: Amines, thiols
Major Products Formed
Sulfoxides and Sulfones: From oxidation of the thiophene ring
Amines: From reduction of nitro groups
Substituted Derivatives: From nucleophilic substitution reactions
Scientific Research Applications
Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique structure makes it suitable for use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(thiophen-2-yl)nicotinate: Lacks the difluoromethyl group, which may result in different chemical and biological properties.
Methyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group, potentially affecting its solubility and reactivity.
Uniqueness
This compound is unique due to the presence of the difluoromethyl group, which can enhance its chemical stability and biological activity. The combination of the thiophene ring and the nicotinate framework also contributes to its versatility and potential for diverse applications .
Properties
IUPAC Name |
ethyl 4-(difluoromethyl)-2-methyl-6-thiophen-2-ylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S/c1-3-19-14(18)12-8(2)17-10(7-9(12)13(15)16)11-5-4-6-20-11/h4-7,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXZINFNJSBMLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C(F)F)C2=CC=CS2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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